molecular formula C17H13FN4OS B286916 1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether

1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether

Cat. No. B286916
M. Wt: 340.4 g/mol
InChI Key: HQUFEJYTKMWFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether, also known as FPTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazolothiadiazole derivatives, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of certain enzymes involved in cellular metabolism. It has also been shown to exhibit low toxicity towards normal cells, making it a potentially promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether in lab experiments is its relatively low toxicity towards normal cells, which allows for more accurate and reliable results. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether. One area of interest is its potential use as a fluorescent probe for imaging biological systems. Another area of interest is its potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether involves the reaction of 3-fluorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride to yield 3-(3-fluorophenyl)-1,2,4-triazole-5-thiol. This intermediate is then reacted with 1-(2-bromoethyl)benzene in the presence of potassium carbonate to yield 1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether.

Scientific Research Applications

1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether has been shown to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

Molecular Formula

C17H13FN4OS

Molecular Weight

340.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4OS/c1-11(23-14-8-3-2-4-9-14)16-21-22-15(19-20-17(22)24-16)12-6-5-7-13(18)10-12/h2-11H,1H3

InChI Key

HQUFEJYTKMWFKX-UHFFFAOYSA-N

SMILES

CC(C1=NN2C(=NN=C2S1)C3=CC(=CC=C3)F)OC4=CC=CC=C4

Canonical SMILES

CC(C1=NN2C(=NN=C2S1)C3=CC(=CC=C3)F)OC4=CC=CC=C4

Origin of Product

United States

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